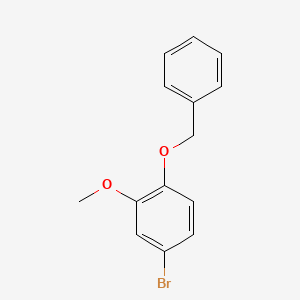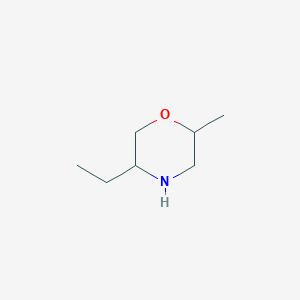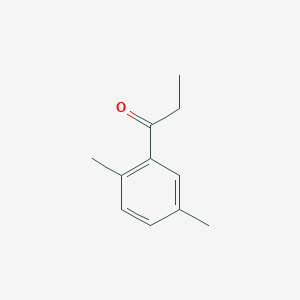
1-Brom-4-(methylsulfonylmethyl)benzol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated benzene derivatives is a topic of interest in several papers. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is described, which is a precursor for the synthesis of graphene nanoribbons . Another paper reports the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, indicating the presence of rotational isomers . These studies suggest that the synthesis of brominated benzene derivatives often involves the introduction of bromine to the benzene ring, which can be further functionalized.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives is characterized using various spectroscopic techniques. For example, the structure of 1-bromo-4-(3,7-dimethyloctyl)benzene was elucidated using NMR, IR spectroscopy, and elemental analysis, complemented by DFT calculations . The presence of rotational isomers in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene was identified through NMR spectroscopy . These findings highlight the importance of spectroscopic methods in determining the structure of such compounds.
Chemical Reactions Analysis
The reactivity of brominated benzene derivatives is explored in several papers. The bromoethylsulfonium salt is used as an annulation agent to synthesize heterocyclic compounds . The conversion of an aryl bromide to the corresponding aryllithium is also reported . These studies demonstrate that brominated benzene derivatives can participate in various chemical reactions, leading to the formation of complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are diverse. The title compound in one study exhibits intermolecular hydrogen bonding and halogen bonding, which contribute to the stability of the structure . Another study describes the crystal structure of a brominated benzene derivative, which involves strong interionic hydrogen bonding . These properties are crucial for understanding the behavior of these compounds in different environments.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Sulfonamid-basierten Therapeutika
Diese Verbindung kann in Gegenwart von Kupfer(I)-iodid eine Kupplungsreaktion mit Benzolsulfonamid eingehen, um N-Aryl-Sulfonamide zu bilden . Sulfonamide haben ein breites Anwendungsspektrum in der Medizin, insbesondere als Antibiotika.
Herstellung von elektrochemischen Zellkomponenten
Die Verbindung wird bei der Entwicklung von grünlichtemittierenden elektrochemischen Zellen verwendet. Durch die Einführung eines methylsulfonyl-elektronenziehenden Substituenten in einen Phenylpyrazol-Cyclometallierungsliganden können Forscher das höchste besetzte Molekülorbital (HOMO) stabilisieren, das für die Funktion dieser Zellen entscheidend ist .
Synthese von entzündungshemmenden Wirkstoffen
Es dient als Vorläufer bei der Synthese von DuP 697, einem starken entzündungshemmenden Wirkstoff. Der Prozess beinhaltet eine Reaktion mit (5-Chlor-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)trimethylsilan .
Wirkmechanismus
Target of Action
1-Bromo-4-(methylsulfonylmethyl)benzene is a chemical compound that has gained considerable attention in scientific research due to its promising properties.
Mode of Action
The compound can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide . This suggests that the compound may interact with its targets through a copper-catalyzed N-arylation process .
Pharmacokinetics
. Therefore, the impact on bioavailability cannot be determined at this time.
Eigenschaften
IUPAC Name |
1-bromo-4-(methylsulfonylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSFLRBJHQPXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375759 | |
| Record name | 1-bromo-4-(methylsulfonylmethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
213627-30-6 | |
| Record name | 1-Bromo-4-[(methylsulfonyl)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213627-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-4-(methylsulfonylmethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 213627-30-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)



![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)




![4-[(6-Chloropyridin-3-yl)methyl]morpholine](/img/structure/B1273586.png)
![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1273590.png)
